molecular formula C18H16N2O3 B15007488 5-acetyl-1-(phenylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

5-acetyl-1-(phenylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B15007488
M. Wt: 308.3 g/mol
InChI Key: NVSOBVYSQKWGBB-UHFFFAOYSA-N
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Description

5-acetyl-1-(phenylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-acetyl-1-(phenylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can be achieved through a multi-step process. One common method involves the reaction of dibenzylhexahydropyrimidine-5-carboxylate with silver nitrate in an acetonitrile-water mixture at room temperature. This reaction yields 5-acetyl-1,3-dibenzyl-5-(ethoxycarbonyl)-3,4,5,6-tetrahydropyrimidinium nitrate with a yield of 78% .

Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced catalysts, controlled temperature environments, and high-purity reagents to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 5-acetyl-1-(phenylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include silver nitrate, acetonitrile, and water. The reaction conditions often involve room temperature and controlled pH levels to ensure optimal reaction rates and product yields .

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

5-acetyl-1-(phenylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex organic compounds. In biology, it is studied for its potential antimicrobial and antifungal properties . In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate for various diseases.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5-acetyl-1-(phenylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one include other benzodiazepine derivatives such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one . These compounds share structural similarities and exhibit comparable pharmacological activities.

Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

1-acetyl-5-benzoyl-2,3-dihydro-1,5-benzodiazepin-4-one

InChI

InChI=1S/C18H16N2O3/c1-13(21)19-12-11-17(22)20(16-10-6-5-9-15(16)19)18(23)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3

InChI Key

NVSOBVYSQKWGBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(=O)N(C2=CC=CC=C21)C(=O)C3=CC=CC=C3

Origin of Product

United States

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